
1-Cyclobutoxy-4-ethynyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C13H14O It is a derivative of benzene, featuring a cyclobutoxy group, an ethynyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Cyclobutoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but lacks the cyclobutoxy group.
1-Cyclobutoxy-4-methylbenzene: Similar structure but lacks the ethynyl group.
1-Cyclobutoxy-4-ethynylbenzene: Similar structure but lacks the methyl group.
Uniqueness
1-Cyclobutoxy-4-ethynyl-2-methylbenzene is unique due to the presence of all three functional groups (cyclobutoxy, ethynyl, and methyl) on the benzene ring. This combination of groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H14O |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-cyclobutyloxy-4-ethynyl-2-methylbenzene |
InChI |
InChI=1S/C13H14O/c1-3-11-7-8-13(10(2)9-11)14-12-5-4-6-12/h1,7-9,12H,4-6H2,2H3 |
Clave InChI |
ZWYOQSGFDSTBSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#C)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


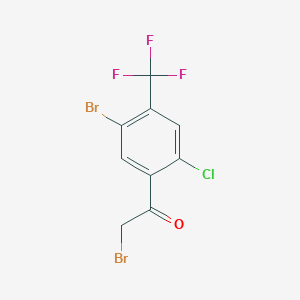

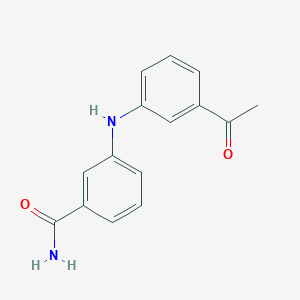

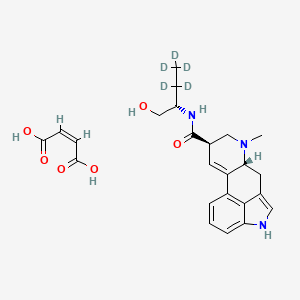
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)

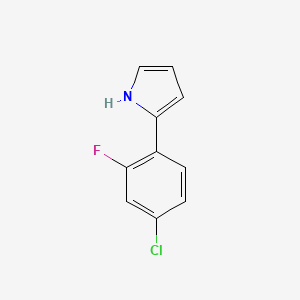
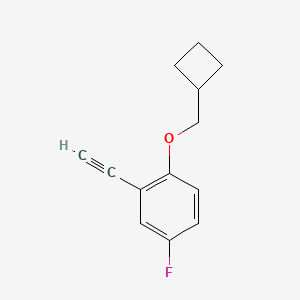


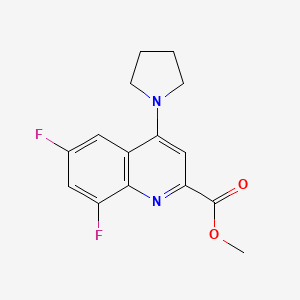
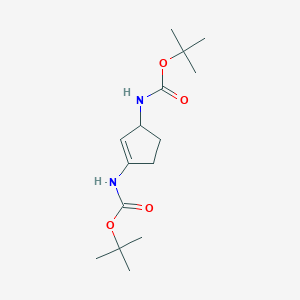
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
